molecular formula C11H4F4O3 B14503507 2-Acetyl-4,5,6,7-tetrafluoro-1H-indene-1,3(2H)-dione CAS No. 64586-63-6

2-Acetyl-4,5,6,7-tetrafluoro-1H-indene-1,3(2H)-dione

Cat. No.: B14503507
CAS No.: 64586-63-6
M. Wt: 260.14 g/mol
InChI Key: JJRKOCIIRIPKEC-UHFFFAOYSA-N
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Description

2-Acetyl-4,5,6,7-tetrafluoro-1H-indene-1,3(2H)-dione is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high stability and reactivity, which make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4,5,6,7-tetrafluoro-1H-indene-1,3(2H)-dione typically involves the fluorination of an indene derivative followed by acetylation. Common reagents used in the synthesis may include fluorinating agents such as sulfur tetrafluoride or elemental fluorine, and acetylating agents like acetic anhydride or acetyl chloride. The reaction conditions often require controlled temperatures and the presence of catalysts to achieve high yields.

Industrial Production Methods

Industrial production of fluorinated compounds often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. Safety measures are crucial due to the hazardous nature of fluorine.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4,5,6,7-tetrafluoro-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: May be used in the development of fluorinated pharmaceuticals due to its stability and reactivity.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Acetyl-4,5,6,7-tetrafluoro-1H-indene-1,3(2H)-dione involves its interaction with molecular targets through its fluorinated and acetyl functional groups. These interactions can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-1H-indene-1,3(2H)-dione: Lacks fluorine atoms, resulting in different chemical properties.

    4,5,6,7-Tetrafluoro-1H-indene-1,3(2H)-dione: Lacks the acetyl group, affecting its reactivity and applications.

Uniqueness

The presence of both acetyl and fluorine groups in 2-Acetyl-4,5,6,7-tetrafluoro-1H-indene-1,3(2H)-dione makes it unique, providing a combination of stability, reactivity, and potential for diverse applications.

Properties

CAS No.

64586-63-6

Molecular Formula

C11H4F4O3

Molecular Weight

260.14 g/mol

IUPAC Name

2-acetyl-4,5,6,7-tetrafluoroindene-1,3-dione

InChI

InChI=1S/C11H4F4O3/c1-2(16)3-10(17)4-5(11(3)18)7(13)9(15)8(14)6(4)12/h3H,1H3

InChI Key

JJRKOCIIRIPKEC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F

Origin of Product

United States

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